molecular formula C11H12O2 B13121849 5-methoxy-3-methyl-2,3-dihydro-1H-inden-1-one

5-methoxy-3-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B13121849
M. Wt: 176.21 g/mol
InChI Key: CZQDSBWMGNYEEV-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H12O2 It belongs to the class of indenones, which are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methyl-2-butanone with methoxybenzene in the presence of a strong acid like sulfuric acid can lead to the formation of the desired indenone compound. The reaction typically requires refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids can also enhance the efficiency of the cyclization process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

5-Methoxy-3-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxy-3-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the case of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-Indanone: A structurally related compound with similar chemical properties but lacking the methoxy and methyl substituents.

    2,3-Dihydro-1H-inden-1-one: Another related compound that shares the indenone core structure but differs in the substitution pattern.

    5-Hydroxy-3-methyl-2,3-dihydro-1H-inden-1-one: A hydroxylated derivative with potential differences in reactivity and biological activity.

Uniqueness

5-Methoxy-3-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological properties. These substituents may enhance its solubility, stability, and interaction with molecular targets compared to its unsubstituted or differently substituted analogs.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

5-methoxy-3-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H12O2/c1-7-5-11(12)9-4-3-8(13-2)6-10(7)9/h3-4,6-7H,5H2,1-2H3

InChI Key

CZQDSBWMGNYEEV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C2=C1C=C(C=C2)OC

Origin of Product

United States

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